顺-苯甲基(2-甲基吡咯烷-3-基)氨基甲酸酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

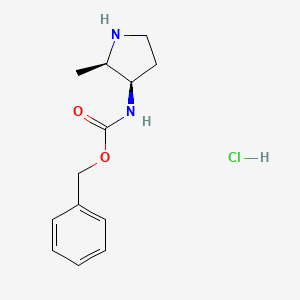

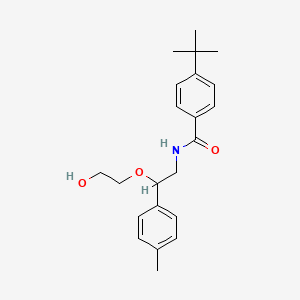

The compound "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is a cyclic carbamate derivative, which is a class of organic compounds featuring a carbamate group (an ester of carbamic acid) linked to a pyrrolidine ring. Cyclic carbamates are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of cis-substituted hydroxypyrrolidines, which are closely related to the compound , can be achieved without the use of protecting groups. This approach utilizes novel reaction methodologies that allow for the stereoselective formation of cyclic carbamates from olefinic amines. The process involves a Vasella/reductive amination reaction performed in aqueous media, which is significant as it avoids the use of potentially harmful organic solvents .

Molecular Structure Analysis

While the specific molecular structure of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" is not detailed in the provided papers, related compounds such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one have been analyzed. In this compound, the plane of the cis carbamate group forms a specific angle with the benzene ring, indicating the spatial arrangement of the carbamate group in relation to the core structure . This information is crucial for understanding the three-dimensional conformation of the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates has been studied, revealing the influence of the nitrogen protecting group and the relative configuration of the leaving group on the reaction outcome. This research provides insights into the synthesis of various heterocyclic compounds, including azabicycloheptane derivatives, which are structurally related to the compound of interest. The reaction conditions, such as the use of sodium hydride in DMF, are critical for achieving the desired transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of "cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate hcl" are not directly reported in the provided papers. However, the study of similar carbamate compounds, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates, provides some context. These compounds exhibit phytotoxicity at certain concentrations, which suggests that the physical and chemical properties of carbamates can influence their biological activity. The characterization of these compounds was performed using UV, IR, and other spectroscopic methods, which are standard techniques for determining the properties of organic molecules .

科学研究应用

氨基甲酸酯化合物在科学研究中的应用

驱虫药的化学治疗作用:研究探索了氨基甲酸酯驱虫药(如甲苯咪唑和阿苯达唑)对小膜壳绦虫和细小膜壳绦虫的作用,为氨基甲酸酯化合物的潜在化学治疗应用提供了见解 (McCracken 等人,2004)。

结构-代谢关系:一项关于药物氨基甲酸酯的代谢水解的研究,包括结构-不稳定性关系,有助于理解分子结构如何影响它们的稳定性和降解,这对于设计基于氨基甲酸酯的药物或前药至关重要 (Vacondio 等人,2010)。

对淡水生态系统的影响:已经综述了氨基甲酸酯杀虫剂对淡水生态系统中鱼类的影响,突出了氨基甲酸酯的环境和毒理学考虑因素,这与评估这些化合物的生态安全性有关 (Nwigwe,2007)。

对哺乳动物的毒理学影响:对氨基甲酸酯杀虫剂甲拌磷的综述讨论了其毒理学作用,全面概述了与氨基甲酸酯接触相关的健康和安全注意事项 (Risher 等人,1987)。

在胃肠道运动障碍中的作用机制:西沙必利是一种氨基甲酸酯化合物,已对其药效学和药代动力学特性以及在治疗胃肠道运动障碍中的治疗用途进行了综述,为氨基甲酸酯的医学应用提供了见解 (McCallum 等人,1988)。

安全和危害

属性

IUPAC Name |

benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNITJGVVYICOV-MHDYBILJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Benzyl (2-methylpyrrolidin-3-YL)carbamate hcl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2525382.png)

![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2525386.png)

![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B2525387.png)